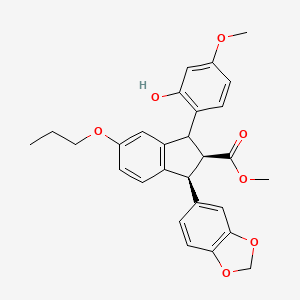
methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Alkylation of the benzodioxole ring with a propoxy-containing reagent yields the desired propoxy-substituted intermediate.
Hydroxylation and Methoxylation
- Introduce the hydroxy and methoxy groups using appropriate reagents.
Stereochemistry Control
- The chiral centers (1S,2S) can be controlled during synthesis.
Industrial Production:
Industrial-scale production typically involves optimized synthetic routes, purification, and isolation. Specific conditions and catalysts vary based on the manufacturer.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Formation of the Benzodioxole Ring
- Start with a suitable precursor containing the benzodioxole moiety.
- Cyclization under acidic conditions forms the benzodioxole ring.
Chemical Reactions Analysis
Reactions:
Oxidation: The phenolic hydroxy group can undergo oxidation to form quinones or other derivatives.
Reduction: Reduction of the carbonyl group in the carboxylate can yield alcohols.
Substitution: The propoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents:
Hydroxylation: Sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, nucleophiles (e.g., amines).
Major Products:
- Oxidation: Quinone derivatives.
- Reduction: Alcohols.
- Substitution: Various propoxy-substituted compounds.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or drug development.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its phenolic and indene moieties.
Comparison with Similar Compounds
Similar Compounds: Other indene derivatives, benzodioxole-containing compounds.
Uniqueness: The combination of stereochemistry, benzodioxole, and propoxy groups sets it apart.
: Example reference. Actual references should be cited from reliable scientific literature.
Properties
CAS No. |
167256-05-5 |
|---|---|
Molecular Formula |
C28H28O7 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C28H28O7/c1-4-11-33-18-7-8-19-21(13-18)26(20-9-6-17(31-2)14-22(20)29)27(28(30)32-3)25(19)16-5-10-23-24(12-16)35-15-34-23/h5-10,12-14,25-27,29H,4,11,15H2,1-3H3/t25-,26?,27-/m0/s1 |
InChI Key |
SXADTDRGAMTFIN-LLOGBAKRSA-N |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@@H]([C@@H](C2C3=C(C=C(C=C3)OC)O)C(=O)OC)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)O)C(=O)OC)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
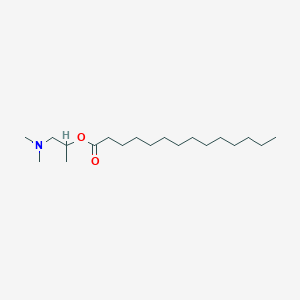
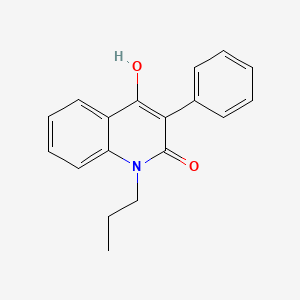
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
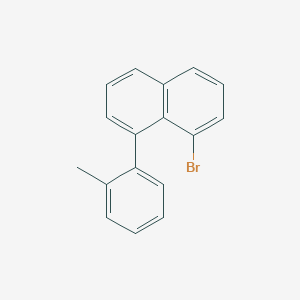

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
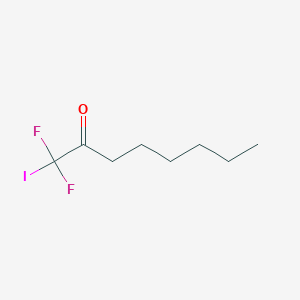
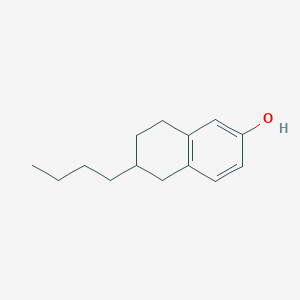
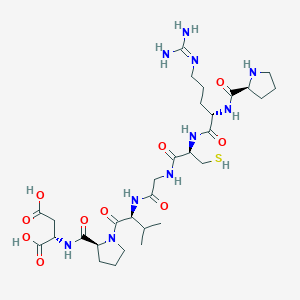
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
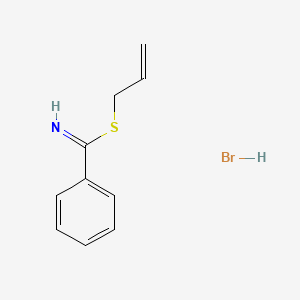
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
